5-(p-Methoxybenzylidene)rhodanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGCJYCWFZQEFX-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180428 | |
| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81154-17-8, 5462-97-5 | |
| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(p-Methoxybenzylidene)rhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 P Methoxybenzylidene Rhodanine and Analogues
Knoevenagel Condensation Approaches to 5-Arylidenerhodanines
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, rhodanine) to a carbonyl group (from an aldehyde or ketone), followed by a dehydration reaction. wikipedia.org The product is the α,β-unsaturated derivative, 5-(p-Methoxybenzylidene)rhodanine. wikipedia.org
Historically, the synthesis of 5-arylidenerhodanines has been accomplished through the Knoevenagel condensation of rhodanine (B49660) and an appropriate aromatic aldehyde in an organic solvent. nih.gov These reactions typically require a basic catalyst to facilitate the deprotonation of the active methylene group in the rhodanine ring.
Commonly employed catalysts include organic bases such as piperidine (B6355638). nih.gov The reaction is often carried out in solvents like ethanol (B145695). Another widely used conventional system involves sodium acetate (B1210297) (NaOAc) as the catalyst in glacial acetic acid (HOAc). nih.gov While effective, these methods can suffer from drawbacks such as long reaction times, the use of toxic organic solvents, and sometimes tedious work-up procedures. nih.gov For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, a related condensation, uses piperidine in ethanol. wikipedia.org
In a move towards more sustainable chemistry, catalyst-free methods for the synthesis of 5-arylidenerhodanines have been developed. These protocols often rely on the use of environmentally benign reaction media that can promote the reaction without the need for an external catalyst.
One such approach utilizes deep eutectic solvents (DES), which are considered a promising class of green solvents. nih.gov A study demonstrated the successful synthesis of various 5-arylidenerhodanines in an L-proline/glycine (Pro/Gly) based DES. The reaction between rhodanine and various benzaldehydes, including those with electron-donating groups like methoxy (B1213986), proceeded efficiently at 60 °C, with most products obtained in high yields within one hour. nih.gov This method is notable for being fast, easy, and sustainable, as it avoids traditional organic solvents. nih.gov Other catalyst-free syntheses have been developed for different heterocyclic systems by leveraging green media like water and ethanol or solvent-free conditions, highlighting a broader trend in organic synthesis. nih.govcolab.ws
Table 1: Catalyst-Free Synthesis of 5-Arylidenerhodanine Derivatives in Deep Eutectic Solvent (DES) nih.gov
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)rhodanine | 1 | 92 |
| Benzaldehyde | 5-Benzylidenerhodanine (B7764880) | 1 | 91 |
| 4-Methylbenzaldehyde | 5-(4-Methylbenzylidene)rhodanine | 1 | 93 |
| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)rhodanine | 1 | 94 |
| 2-Naphthaldehyde | 2-Naphthalen-2-ylmethylidenerhodanine | 24 | 85 |
Reaction Conditions: Rhodanine (0.5 mmol), Aldehyde (0.5 mmol), Pro/Gly (1:2) DES (0.8 g), 60 °C.
To enhance reaction rates and facilitate catalyst recovery, modern catalytic systems involving ionic liquids and nanocatalysts have been applied to the synthesis of rhodanine derivatives.
Brønsted Acidic Ionic Liquids (BAILs): These compounds are a class of ionic liquids that possess a labile proton, allowing them to function as acidic catalysts. swadzba-kwasny-lab.org They are valued for their low volatility and potential to act as both solvent and catalyst, simplifying reaction setups and product separation. nih.govresearchgate.net BAILs are formed by reacting compounds like N-butylimidazole with cyclic sultones and subsequently with a strong acid such as trifluoromethanesulfonic acid. nih.gov The resulting ionic liquids, with tethered alkane sulfonic acid groups, are effective for various acid-catalyzed reactions. nih.gov Their application in Knoevenagel condensations has been shown to be effective, promoting the reaction between aldehydes and active methylene compounds with high yields. researchgate.net The acidity of these systems can be tuned, and their non-volatile nature makes them a greener alternative to conventional liquid acids like sulfuric acid. swadzba-kwasny-lab.org
Nanocatalysts: The use of heterogeneous nanocatalysts offers significant advantages, including high efficiency, ease of separation from the reaction mixture, and recyclability. nih.gov Several types of nanocatalysts have been successfully employed for the synthesis of 5-arylidenerhodanines.
ZnO Nanobelts: Zinc oxide nanobelts, prepared via a chemical precipitation technique, have been shown to be an efficient catalyst for the Knoevenagel condensation of rhodanine with various aldehydes under solvent-free conditions at 90°C. This method provides excellent yields in very short reaction times. researchgate.net
Magnetic Nanoparticles: To further simplify catalyst recovery, Brønsted acidic ionic liquids have been anchored to magnetic nanoparticles (e.g., Fe3O4). rsc.org This creates a magnetically separable catalyst that combines the benefits of ionic liquids and heterogeneous catalysis. Such catalysts have been used effectively in multi-component reactions to produce other heterocyclic compounds, demonstrating high stability, reusability, and excellent yields in short reaction times. rsc.org
The application of ultrasound irradiation (sonochemistry) has emerged as a powerful tool in green chemistry to accelerate organic reactions. researchgate.netiosrjournals.org Ultrasound-assisted synthesis is known to enhance reaction rates, improve yields, and often lead to purer products with shorter reaction times compared to conventional methods. researchgate.netresearchgate.net
In the context of rhodanine synthesis, ultrasound has been successfully used to promote multi-component reactions for creating rhodanine derivatives. researchgate.net For example, a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate (B1228247) in polyethylene (B3416737) glycol was significantly accelerated under ultrasound irradiation, providing improved yields and faster conversions. researchgate.net Similarly, ultrasound has been effectively used for O-alkylation reactions of other heterocyclic systems, drastically reducing reaction times from many hours to just minutes while affording high-purity products. nih.gov This technique, often requiring just a simple ultrasonic bath, is compatible with many standard synthetic protocols and offers a readily accessible method for process intensification. nih.gov
Table 2: Comparison of Ultrasound vs. Conventional Synthesis for Rhodanine Derivatives researchgate.net
| Product | Method | Time (min) | Yield (%) |
|---|---|---|---|
| Diethyl 2-((cyclohexylcarbamothioyl)thio)-3-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)fumarate | Stirring | 120 | 70 |
| Diethyl 2-((cyclohexylcarbamothioyl)thio)-3-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)fumarate | Ultrasound | 2 | 99 |
| Diethyl 2-((isopropylcarbamothioyl)thio)-3-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)fumarate | Stirring | 60 | 80 |
The principles of green chemistry have driven the development of numerous eco-friendly protocols for synthesizing 5-arylidenerhodanines. A primary focus has been the replacement of hazardous organic solvents with water, which is inexpensive, non-toxic, and safe. nih.gov
Several catalytic systems have been developed that are effective in aqueous media:
Diammonium Hydrogen Phosphate: This inexpensive, non-toxic, and efficient catalyst has been used for the condensation of rhodanine with aromatic aldehydes in water at 90°C. The method offers mild conditions, short reaction times (0.5-2.5 hours), high yields (85-96%), and a simple work-up procedure where the product precipitates from the reaction mixture. nih.govresearchgate.net
Alum (KAl(SO₄)₂·12H₂O): Alum is another green catalyst that works efficiently in water. derpharmachemica.com The Knoevenagel condensation of rhodanine and aromatic aldehydes has been achieved using just 15 mole % of alum under microwave irradiation (400 W). This combination of a green catalyst, water as a solvent, and microwave assistance leads to excellent yields in remarkably short reaction times (2-5 minutes). derpharmachemica.com
These approaches, along with the previously mentioned catalyst-free DES systems and ultrasound-assisted methods, represent significant strides in developing sustainable synthetic routes to this important class of compounds. nih.govresearchgate.net
Table 3: Green Synthesis of 5-Arylidenerhodanines Using Various Catalysts
| Aldehyde | Catalyst | Solvent | Method | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Diammonium Hydrogen Phosphate | H₂O | Stirring, 90°C | 0.5 h | 96 | nih.gov |
| 4-Chlorobenzaldehyde | Diammonium Hydrogen Phosphate | H₂O | Stirring, 90°C | 0.5 h | 95 | nih.gov |
| 4-Methoxybenzaldehyde | Alum | H₂O | Microwave, 400W | 2 min | 95 | derpharmachemica.com |
Multi-component Reaction Strategies for Rhodanine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features from all starting materials, represent a highly efficient and atom-economical synthetic strategy. tandfonline.com Several MCRs have been devised for the direct construction of the rhodanine scaffold, bypassing the need to start with pre-formed rhodanine.
One such strategy involves the one-flask, sequential reaction of an amine, carbon disulfide, and an α-chloro-β,γ-alkenoate ester. This 1+2+2 atom construction method proceeds through the in-situ formation of a dithiocarbamate (B8719985), followed by Sₙ2 displacement, double bond isomerization, and cyclization to yield 5-alkylidene rhodanines. nih.gov
Another versatile approach is the isocyanide-based MCR. In one example, a reaction between an aromatic aldehyde, aniline, rhodanine-N-acetic acid, and an isocyanide was investigated. tandfonline.com Interestingly, instead of the expected four-component Ugi reaction product, the reaction yielded 2-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-alkyl-acetamides. This outcome suggests that the Knoevenagel condensation between the aldehyde and rhodanine-N-acetic acid occurs much faster than the Ugi reaction, leading to a highly efficient three-component synthesis of these rhodanine-based amides in excellent yields (85-95%) at room temperature. tandfonline.com These MCRs exemplify modern synthetic efficiency, allowing for the rapid generation of molecular complexity from simple starting materials in a single operation. tandfonline.comnih.gov
Synthesis of N-Substituted this compound Derivatives
The introduction of substituents at the nitrogen atom of the rhodanine ring is a common strategy to diversify the chemical space and biological activity of this compound analogues.
Strategies for N-Alkylation of the Rhodanine Ring
N-alkylation of the rhodanine ring is a fundamental transformation for introducing a wide range of functional groups. This process typically involves the reaction of the rhodanine core with various alkylating agents under basic conditions. The choice of the alkylating agent and reaction conditions can significantly influence the outcome of the synthesis.
Synthesis of Rhodanine-3-Acetic Acid Derivatives and Amides
A significant class of N-substituted derivatives are the rhodanine-3-acetic acids and their corresponding amides. The synthesis of rhodanine-3-acetic acid is a two-step process. nih.gov This intermediate serves as a versatile scaffold for further modifications.
The general synthetic route to rhodanine-3-acetamide derivatives involves the condensation of rhodanine-3-acetic acid with an appropriate aromatic aldehyde, such as p-anisaldehyde, to form the this compound-3-acetic acid intermediate. nih.gov This intermediate is then activated, often with thionyl chloride, and subsequently reacted with various amines in the presence of a base like triethylamine (B128534) to yield the desired amide derivatives. nih.gov
A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov In one study, a series of 5-benzylidenerhodanine-3-acetamides bearing morpholino-, 4-arylpiperazinyl-, or 4-benzylpiperidinyl- moieties were synthesized. tandfonline.com The initial step involved an aldol (B89426) condensation of rhodanine-3-acetic acid with various aldehydes in the presence of S-proline as a catalyst, which predominantly yielded the (Z)-isomer. tandfonline.com
| Starting Material | Reagents | Product | Reference |
| Rhodanine-3-acetic acid | p-Anisaldehyde, Glacial acetic acid | 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid | nih.gov |
| 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid | Thionyl chloride, various amines, triethylamine | 5-benzylidene rhodanine-3-acetamide derivatives | nih.gov |
| Rhodanine-3-acetic acid | Various aldehydes, S-proline | (Z)-5-arylidene-rhodanine-3-acetic acids | tandfonline.com |
| (Z)-5-arylidene-rhodanine-3-acetic acids | Various amines, coupling agents | (Z)-2-((5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamide derivatives | nih.govtandfonline.com |
Formation of Rhodanine-Linked Benzenesulfonamide (B165840) Derivatives
The synthesis of rhodanine-linked benzenesulfonamide derivatives has been explored to develop potent and selective enzyme inhibitors. mdpi.comnih.govresearchgate.net In a notable study, a series of twenty-five benzenesulfonamide-linked rhodanine derivatives were synthesized. mdpi.comnih.govresearchgate.net The design strategy involved replacing the indol-3-ylchalcone moiety of a known inhibitor with a rhodanine-linked aldehyde or isatin (B1672199) to enhance inhibitory activity. mdpi.comnih.govresearchgate.net These compounds demonstrated good to excellent inhibition in the nanomolar range against several human carbonic anhydrase isoforms. mdpi.comnih.govresearchgate.net
Glycosylation Strategies for N-Rhodanine Conjugates
Glycosylation of the rhodanine scaffold is another important modification. Both nitrogen and sulfur glycosylation of the rhodanine ring can be achieved by reacting rhodanine with α-acetobromoglucose under basic conditions. nih.govnih.govacs.org The resulting protected nitrogen nucleoside can be condensed with aromatic aldehydes in the presence of a secondary amine catalyst like morpholine (B109124) to produce protected nitrogen nucleosides. nih.gov Subsequent deacetylation with sodium methoxide (B1231860) in methanol (B129727) affords the deprotected nitrogen nucleosides without cleaving the rhodanine ring. nih.govnih.govacs.org
Other Advanced Synthetic Transformations of the Rhodanine Core
Beyond N-substitution, other advanced synthetic transformations of the rhodanine core have been investigated to further explore its chemical properties and potential applications.
Nucleophilic Attack on the Thiocarbonyl Group at Position 2
The thiocarbonyl group at the 2-position of the rhodanine ring is a site susceptible to nucleophilic attack. This reactivity has been exploited in various synthetic transformations. For instance, the thiocarbonyl group can interact with diiodine to form stable adducts. rsc.org This interaction involves a charge transfer from the thiocarbonyl sulfur to the diiodine molecule. rsc.org Theoretical studies have indicated that the thiocarbonyl sulfur atom of the rhodanine ring possesses a small negative charge, making it a potential site for electrophilic attack. rsc.org
The reactivity of the thiocarbonyl group is a key aspect of the chemical behavior of rhodanine derivatives. While the carbonyl carbon at position 4 is also an electrophilic site, the thiocarbonyl group at position 2 presents unique reactivity that can be harnessed for further functionalization of the rhodanine core.
Thioxo to Oxo Conversion Strategies
The conversion of the C2-thioxo group of this compound and its analogues to an oxo group is a key transformation, yielding the corresponding 5-(p-Methoxybenzylidene)-2,4-thiazolidinedione. This conversion is synthetically valuable as it allows for the modification of the rhodanine core, leading to a different class of compounds with potentially distinct chemical and biological properties. The primary approach for this transformation involves the oxidative desulfurization of the thiocarbonyl group. Several reagents and methods have been developed for this purpose in related heterocyclic systems, which are applicable to rhodanine derivatives.
One established method involves the reaction of the thioxo compound with haloacetic acids. For instance, the synthesis of thiazolidine-2,4-dione can be achieved by refluxing thiourea (B124793) with monochloroacetic acid in an aqueous medium. nih.gov This principle can be extended to 5-arylidene rhodanines, where the reaction with chloroacetic acid facilitates the replacement of the sulfur atom at the C2 position with an oxygen atom, yielding the 2,4-dione derivative. nih.gov
Another effective strategy is the direct oxidation of the thioxo group. Oxidizing agents such as hydrogen peroxide (H₂O₂) are commonly employed for the oxidation of various substrates and can be used for the conversion of thiones to their corresponding ketones. researchgate.net In the context of heterocyclic thiones, this method provides a direct route to the oxo-analogue.
The use of metal-based oxidizing agents also provides a viable route. For example, chromium trioxide has been successfully used to convert analogous 2-thioxo-imidazolidin-4-ones into their corresponding 2,4-dione structures. This method is effective for the desulfurization and oxidation of the thiocarbonyl group in five-membered heterocyclic rings.
These strategies highlight the main synthetic pathways to convert the thioxo functionality of this compound into an oxo group, thereby accessing the 2,4-thiazolidinedione (B21345) scaffold. The choice of method may depend on the specific substrate, desired reaction conditions, and yield.
Table 1: Summary of Thioxo to Oxo Conversion Strategies
| Strategy | Reagent(s) | Description |
| Haloacetic Acid Method | Chloroacetic Acid | Reacting the rhodanine derivative with chloroacetic acid, typically under reflux, facilitates the substitution of the C=S group with a C=O group. nih.govnih.gov |
| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | This method involves the direct oxidation of the thiocarbonyl to a carbonyl group using a peroxide-based oxidizing agent. researchgate.net |
Spectroscopic and Analytical Characterization Techniques in 5 P Methoxybenzylidene Rhodanine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-(p-Methoxybenzylidene)rhodanine by mapping the hydrogen and carbon frameworks of the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the p-methoxyphenyl group and the rhodanine (B49660) ring. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet. The aromatic protons of the benzene (B151609) ring exhibit characteristic doublet signals due to coupling with adjacent protons. The vinylic proton (=CH) attached to the benzylidene group also shows a distinct signal. The NH proton of the rhodanine ring often appears as a broad singlet.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Assignment | Chemical Shift (δ) in ppm |
|---|---|
| NH (Rhodanine) | ~9.45 (broad singlet) |
| Aromatic CH | ~6.87-7.12 (doublets) |
| Vinylic =CH | ~5.27 (singlet) |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete mapping of the carbon framework. bhu.ac.inoregonstate.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which minimizes signal overlap. oregonstate.edu
Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) of the rhodanine ring, which appear at the downfield end of the spectrum. The carbons of the p-methoxyphenyl group and the vinylic carbon also give characteristic signals.
Table 2: Illustrative ¹³C NMR Chemical Shifts for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C=O (Rhodanine) | ~174.4 |
| C=S (Rhodanine) | ~167.5 |
| Aromatic C-O | ~160.6 |
| Vinylic =CH | ~135.6 |
| Aromatic CH | ~125.7, ~114.3 |
| Aromatic C (quaternary) | ~158.6 |
Note: Chemical shifts are approximate and can be influenced by the solvent and specific molecular structure.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the structure of this compound. researchgate.netharvard.edu These experiments reveal correlations between different nuclei, providing insights into the connectivity of atoms within the molecule. researchgate.netharvard.edu
COSY spectra show correlations between protons that are coupled to each other, helping to establish the sequence of protons in the aromatic ring and their relationship to the vinylic proton.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.com
These advanced techniques are crucial for confirming the (Z)- or (E)-stereochemistry of the exocyclic double bond, a key structural feature of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nist.gov The IR spectrum shows absorption bands at specific frequencies (in cm⁻¹) that correspond to the vibrational modes of different chemical bonds.
Key vibrational bands observed in the IR spectrum of this compound include:
N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the rhodanine ring.
C=O stretch: A strong absorption band typically found around 1700-1750 cm⁻¹ for the carbonyl group.
C=C stretch: Bands in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring and the exocyclic double bond.
C-O stretch: An absorption band associated with the methoxy group is usually observed in the 1200-1300 cm⁻¹ range.
C=S stretch: The thiocarbonyl group gives rise to a band in the 1000-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | **Frequency (cm⁻¹) ** |
|---|---|
| N-H Stretch | ~3341 |
| C=O Stretch | ~1725 |
| C=C Stretch (Aromatic) | ~1575 |
| C-O Stretch (Aryl Ether) | ~1250 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., KBr pellet, solution).
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. ekb.eg It also provides valuable structural information through the analysis of fragmentation patterns. ekb.egresearchgate.net In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. uni.lu The high-resolution mass spectrum can provide the exact mass, which allows for the determination of the molecular formula.
Fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for rhodanine derivatives can involve cleavage of the rhodanine ring and loss of small neutral molecules like CO or CS. ekb.eg The fragmentation of the p-methoxybenzylidene moiety can also be observed.
Table 4: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 252.01476 |
| [M+Na]⁺ | 273.99670 |
| [M-H]⁻ | 250.00020 |
| [M+NH₄]⁺ | 269.04130 |
| [M+K]⁺ | 289.97064 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Conjugation System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.gov The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of the conjugated system in the molecule.
The extended π-conjugated system in this compound, which includes the p-methoxyphenyl ring, the exocyclic double bond, and the rhodanine ring, results in strong absorption in the UV region. The position of the λmax can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. This technique is particularly useful for studying the electronic properties and conjugation of the molecule. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-5-(p-Methoxybenzylidene)rhodanine |
| (E)-5-(p-Methoxybenzylidene)rhodanine |
| 5-(p-aminobenzylidene)-rhodanine |
| Rhodanine, 5-p-chlorobenzylidene |
| 5-methoxyindole-2-carboxylic acid |
| 5,6,7,4'-tetrahydroxy-flavone |
| 5,6,7,4'-tetramethoxy-flavone |
| Perfluoro tributylamine (B1682462) (FC 43) |
| Perfluoro kerosene (B1165875) (PFK) |
| perfluoro alkyl phosphazene (Ultramark 1621) |
| tris(perfluoro alkylethyl) silyl (B83357) alkylamine (Ultramark 3200F) |
| 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol (Triton X-100) |
| polyethylene (B3416737) glycol (PEG 1000) |
| ribose |
| kaempferol |
| 1,3,5-triphenyl benzene |
| pyrene |
| alpha-cyano-4-hydroxycinnamic acid (CHCA) |
| 2,5-dihydroxybenzoic acid (2,5-DHB) |
| 5-aminosalicylic acid (5-ASA) |
| 1,5-diaminonaphthalene (1,5-DAN) |
| dihydroconiferyl alcohol |
| balanopholin |
| cinnamic acids |
| tricin |
| syringyl |
| guaiacyl |
| p-hydroxyphenyl |
| 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones |
| N-(4-CARBAMIMIDOYL-3-CHORO-PHENYL)-2-HYDROXY-3-IODO-5-METHYL-BENZAMIDE |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Dihydropyrimidinones |
| carbazolyldihydropyrimidinones |
| 5-benzylidene rhodanine |
| 5-cinnamylidene rhodanine |
| cyanidin-3-O-glucoside |
| riholifolin |
| chlorogenic acid |
| quinic acid |
| apigenin-7-O-glucoside |
| lutolien-7-O-glucoside |
| hesperidin |
| datiscin |
| 3, 5-dinitrosalicylic acid |
| coumarins |
| flavonoids |
| saponins |
| organic acids |
| tetracyclic orthoamide |
| Nitromethane-d3 |
| Isopropyl alcohol-ds |
| Pyridine-do |
| Tetrahydrofuran-d R |
| Toluene-d~ |
| Trifluoroacetic acid-d |
| 2,2,2-Triftuoroethyl alcohol-d3 |
| 3-trimethyJsilyJ)-I-propane sulfonic acid, sodium salt (DSS) |
| sodium-3-trimethylpropionate-2,2,3.3-d4 (TSP) |
| Alanine (Ala) |
| Cysteine (Cys) |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 P Methoxybenzylidene Rhodanine
Rational Design Principles for 5-(p-Methoxybenzylidene)rhodanine Derivatives in Targeted Research
The design of novel this compound derivatives is often guided by rational principles that leverage existing knowledge of target-ligand interactions and SAR data. A primary strategy involves modifying the scaffold to improve its affinity and specificity for a particular biological target, such as enzymes or receptors implicated in disease pathways. For instance, the rhodanine (B49660) core is recognized as a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
A common approach is the strategic combination of the rhodanine core with other pharmacophores known to exhibit desired biological effects. For example, combining the rhodanine scaffold with moieties like α,β-unsaturated ketones and acrylamide (B121943) derivatives has been explored as a strategy to develop novel agents that interact with microtubules, which are crucial for cell division and a key target in cancer therapy. nih.gov
Computational methods, including molecular docking, play a significant role in the rational design process. These techniques allow researchers to predict how different derivatives will bind to a target protein, such as the colchicine (B1669291) binding site of tubulin, and to prioritize the synthesis of compounds with the most favorable predicted interactions. This in silico screening helps to streamline the drug discovery process by focusing on candidates with a higher probability of success.
Furthermore, the analysis of SAR data from previously synthesized derivatives provides crucial insights. By observing how specific structural modifications influence biological activity, medicinal chemists can make informed decisions about which new derivatives to create. This iterative process of design, synthesis, and testing is fundamental to the development of more potent and selective therapeutic agents based on the this compound scaffold.
Functional Group Modifications at the Para-Methoxybenzylidene Moiety
Influence of Electron-Donating and Electron-Withdrawing Substituents on Activity
The nature of the substituent on the benzylidene ring plays a critical role in the biological activity of 5-benzylidene-rhodanine derivatives. The introduction of different functional groups, both electron-donating and electron-withdrawing, can significantly alter the compound's potency and selectivity.
For example, studies have shown that the presence of a 4-methoxybenzylidene group can contribute to significant anticancer activity. In one study, a compound featuring this group at the C-5 position of the rhodanine nucleus demonstrated notable inhibition of the MCF-7 breast cancer cell line. nih.gov The electron-donating nature of the methoxy (B1213986) group can influence the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.
Conversely, the introduction of electron-withdrawing groups can also lead to potent biological activity. For instance, rhodanine derivatives bearing a bromopyridine group have shown strong inhibitory activity against certain cancer cell lines. nih.govacs.org The specific position and nature of the substituent on the aromatic ring are crucial, as they can affect the molecule's ability to bind to its target. The strategic placement of these groups is a key aspect of the rational design of new rhodanine-based therapeutic agents.
Substitutions at the Rhodanine Nitrogen (N-3 Position)
The nitrogen atom at the N-3 position of the rhodanine ring is a highly reactive site, making it a prime location for chemical modifications. f1000research.com The introduction of various substituents at this position has been a widely explored strategy to diversify the chemical space of rhodanine derivatives and to modulate their biological activities. nih.govnih.govresearchgate.net These modifications can influence the compound's solubility, lipophilicity, and ability to interact with specific biological targets.
Incorporation of Carboxymethyl and Acetamide (B32628) Moieties
The introduction of carboxymethyl and acetamide groups at the N-3 position has been shown to be a fruitful strategy in the development of rhodanine-based inhibitors of various enzymes. For instance, rhodanine-3-acetic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov The presence of the acetic acid moiety can provide an additional point of interaction with target proteins.
Furthermore, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been designed and synthesized. nih.gov These compounds, which incorporate an acetamide group, have been investigated for their ability to modulate microtubule dynamics, a key mechanism in cancer chemotherapy. nih.gov In one study, a specific derivative from this series was found to promote protofilament assembly, suggesting its potential as a microtubule-stabilizing agent. nih.gov Similarly, rhodanine-3-acetamide derivatives have been synthesized and investigated as inhibitors of aldose and aldehyde reductase, enzymes implicated in diabetic complications. nih.gov
| Compound Type | Target/Activity | Key Findings |
| Rhodanine-3-acetic acid derivatives | Anticancer (Microtubule dynamics) | Can serve as a scaffold for developing microtubule-interacting agents. nih.gov |
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives | Anticancer (Microtubule stabilization) | Compound I20 promoted protofilament assembly and showed antiproliferative activity. nih.gov |
| Rhodanine-3-acetamide derivatives | Aldose and Aldehyde Reductase Inhibition | Some derivatives showed potent inhibition of ALR1 and ALR2 enzymes. nih.gov |
Introduction of Alkyl and Heterocyclic Amine Functionalities
The incorporation of alkyl and heterocyclic amine functionalities at the N-3 position has led to the discovery of rhodanine derivatives with significant biological activities, particularly in the realm of anticancer research. For example, a novel 3-(4-arylmethylamino)butyl-5-arylidene-rhodanine derivative exhibited promising antitumor effects against several cancer cell lines, with IC50 values in the low micromolar range, while showing low toxicity to normal cells. nih.gov
The introduction of heterocyclic amines has also been a successful strategy. The synthesis of N-substituted rhodanine derivatives bearing a pyridine (B92270) ring has been shown to result in compounds with potent anticancer activity against lung cancer cell lines. f1000research.comf1000research.com These findings highlight the importance of the N-3 substituent in determining the pharmacological profile of rhodanine-based compounds.
| N-3 Substituent | Biological Activity | Example Finding |
| (4-Arylmethylamino)butyl | Anticancer | Exhibited promising antitumor effects with low toxicity to normal fibroblasts. nih.gov |
| Pyridine-containing moieties | Anticancer (Lung Cancer) | Derivatives with a pyridine ring showed more potent effects than those with a furyl ring. f1000research.comf1000research.com |
Conjugation with Glycoside Units
Glycosylation, the attachment of sugar moieties, is a well-established strategy in drug design to improve the pharmacokinetic properties of a compound, such as its solubility and bioavailability. In the context of rhodanine derivatives, conjugation with glycoside units at the N-3 position has been explored to enhance their anticancer potential. nih.gov
The synthesis of N-rhodanine glycoside derivatives has been achieved, and these compounds have been evaluated for their ability to act as DNA intercalators and topoisomerase II inhibitors, which are key mechanisms of action for many anticancer drugs. nih.gov For instance, the deacetylation of a protected nitrogen nucleoside of rhodanine afforded a deprotected nitrogen nucleoside, which was then used to create 5-arylidene derivatives. nih.gov These glycosylated rhodanines have been proposed as potential therapeutic candidates against cancer due to their observed biological activities. nih.gov
| Compound | Modification | Proposed Mechanism of Action |
| 5-((Z)-(4-Methoxybenzylidene)-3-(β-d-glucopyranosyl)-2-thioxo-4-thiazolidinone | N-3 Glycosylation | Topoisomerase II inhibition and DNA intercalation. nih.gov |
| 5-((Z)-(4-Methoxybenzylidene)-3-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl)-2-thioxo-4-thiazolidinone | N-3 Glycosylation (protected) | Intermediate in the synthesis of deprotected glycosylated rhodanines. nih.gov |
Structure-Activity Relationships (SAR) in Rhodanine-Based Chemical Research
The biological activity of rhodanine derivatives is intricately linked to their structural features. nih.gov Structure-activity relationship (SAR) studies are crucial in deciphering how different substituents and their positions on the rhodanine core influence the compound's interaction with biological targets. nih.govnih.gov These studies provide a roadmap for designing more potent and selective therapeutic agents. researchgate.netnih.gov
Correlating Structural Features with Mechanistic Outcomes
The mechanism of action of rhodanine derivatives is highly dependent on their molecular structure. For instance, in the context of anticancer activity, specific substitutions can dictate whether a compound induces apoptosis, inhibits specific enzymes, or interferes with cellular signaling pathways. researchgate.netnih.gov
Research has shown that the substitution pattern on the rhodanine ring directly impacts the mechanistic outcome. For example, certain 3,5-disubstituted rhodanine derivatives have demonstrated enhanced anticancer activity compared to their monosubstituted counterparts. nih.govmdpi.com The introduction of a 4-methoxybenzylidene group at the C-5 position, as seen in a derivative of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide, was found to inhibit the growth of the MCF-7 cancer cell line. nih.govmdpi.com
Furthermore, the nature of the substituent at the N-3 position plays a critical role. The introduction of a carboxyalkyl group at this position has been shown to influence antibacterial activity, with rhodanine-3-propionic acid derivatives showing the highest activity against Gram-positive bacteria. nih.gov The presence of a hydrophobic arylidene group with additional electron-withdrawing substituents at the C-5 position has been linked to higher antibacterial activity in rhodanine-3-acetic derivatives. nih.gov
The following table summarizes the impact of structural features on the mechanistic outcomes of various rhodanine derivatives:
| Structural Feature | Mechanistic Outcome | Example Compound/Derivative Class | Reference |
| 3,5-disubstitution | Enhanced anticancer activity | 3,5-disubstituted rhodanine derivatives | nih.govmdpi.com |
| 4-methoxybenzylidene at C-5 | Inhibition of MCF-7 cancer cell growth | N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide | nih.govmdpi.com |
| Carboxyalkyl group at N-3 | Antibacterial activity (Gram-positive) | Rhodanine-3-propionic acid derivatives | nih.gov |
| Hydrophobic arylidene at C-5 | Increased antibacterial activity | Rhodanine-3-acetic acid derivatives | nih.gov |
Positional and Substituent Effects on Molecular Interactions
The position and nature of substituents on the rhodanine ring significantly affect the molecule's interactions with its biological targets. researchgate.netnih.gov These effects are governed by a combination of steric, electronic, and hydrophobic factors.
Positional Effects: The substitution at the C-5 and N-3 positions of the rhodanine ring are the most common strategies for derivatization. researchgate.net Studies have consistently shown that 3,5-disubstituted derivatives often exhibit superior biological activity compared to their 3- or 5-monosubstituted analogs. bohrium.comnih.gov For example, introducing substituents at both positions can lead to increased anticancer activity. nih.gov The relative position of substituents on the aromatic ring attached to the rhodanine core also has a profound influence on molecular interactions, such as π-π stacking. researchgate.net
Substituent Effects: The electronic properties of substituents play a crucial role. Electron-donating groups, like the methoxy group in this compound, can influence the molecule's reactivity and biological activity. ontosight.ai Conversely, electron-withdrawing groups on the benzylidene moiety at the C-5 position can enhance antibacterial activity. nih.gov The size and hydrophobicity of the substituent are also critical. For instance, bulky aromatic substituents at position 5, combined with a tryptophan residue at the N-3 position, were found to be most active against Mycobacterium tuberculosis InhA. researchgate.net However, in some cases, increasing the mass of an aryl substituent can lead to a decrease in cytotoxic activity. mdpi.com
The table below illustrates the effects of different substituents at various positions on the biological activity of rhodanine derivatives:
| Position | Substituent | Effect on Activity | Example | Reference |
| C-5 | 4-Methoxybenzylidene | Anticancer (MCF-7) | Compound 24 | nih.govmdpi.com |
| C-5 | Bulky aromatic groups | Increased activity against M. tuberculosis InhA | - | researchgate.net |
| C-5 | Hydrophobic arylidene with electron-withdrawing groups | Higher antibacterial activity | Rhodanine-3-acetic derivatives | nih.gov |
| N-3 | Tryptophan residue | Increased activity against M. tuberculosis InhA | - | researchgate.net |
| N-3 | Carboxyalkyl group | Antibacterial (Gram-positive) | Rhodanine-3-propionic acid derivatives | nih.gov |
| Aromatic Ring | ortho-methyl group | Increased π-π stacking interactions | Triptycene system | researchgate.net |
Strategies for Introducing and Modulating Conjugated Systems in Rhodanine Derivatives
The introduction and modulation of conjugated systems in rhodanine derivatives is a key strategy for fine-tuning their electronic and photophysical properties, which in turn can enhance their biological activity. researchgate.netnih.gov
Knoevenagel condensation is a primary method for introducing a conjugated system by reacting the active methylene (B1212753) group at the C-5 position of the rhodanine core with various aldehydes and ketones. researchgate.net This reaction creates an exocyclic double bond, extending the π-electron system.
Further modulation of this conjugated system can be achieved through several strategies:
Varying the Arylidene Substituent: Introducing different substituents on the aromatic ring of the benzylidene moiety allows for precise control over the electronic properties of the conjugated system. Electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule.
Extending the Conjugated Bridge: Replacing the benzylidene group with a cinnamylidene group, for example, extends the conjugation, which has been shown to impact anticancer activity. nih.gov
These strategies allow for the rational design of rhodanine derivatives with tailored properties for specific biological applications. bohrium.comresearchgate.net
Mechanistic Investigations of 5 P Methoxybenzylidene Rhodanine Interactions at Molecular Level
Enzyme Target Identification and Inhibition Mechanisms
Rhodanine (B49660) and its derivatives, including 5-(p-methoxybenzylidene)rhodanine, have been identified as inhibitors of several key enzymes implicated in a range of diseases. ontosight.ainih.gov The diverse biological activities of these compounds are a direct result of their ability to interact with the active sites of these enzymes, leading to modulation of their catalytic function. nih.gov
Aldose reductase (AR), a key enzyme in the polyol pathway, is a significant target for the management of diabetic complications. nih.gov Its inhibition is crucial as it is involved in the reduction of glucose to sorbitol, the accumulation of which is linked to these complications. nih.gov this compound derivatives have been investigated as inhibitors of both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). nih.gov
Derivatives of this compound-3-yl acetic acid have demonstrated inhibitory potential against both ALR1 and ALR2. nih.gov For instance, certain acetamide (B32628) derivatives have shown significant inhibition of ALR1 at lower micromolar concentrations, with all tested compounds being more active than the standard inhibitor, valproic acid. nih.gov Notably, one of the most potent compounds against aldose reductase was a derivative with an inhibitory concentration (IC50) of 0.12 ± 0.01 µM. nih.gov Molecular docking studies have revealed that potent compounds exhibit binding interactions similar to those of known ligands within the active sites of these enzymes. nih.gov It is understood that many aldose reductase inhibitors also inhibit ALR1, indicating shared features in their active sites that facilitate inhibitor binding. nih.gov
Inhibition of AR by these rhodanine derivatives can help mitigate the secondary complications of diabetes. nih.gov The design of these inhibitors often focuses on creating non-carboxylate compounds to improve their pharmacokinetic profiles. nih.gov
Table 1: Inhibition of Aldose and Aldehyde Reductase by this compound Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Standard Inhibitor |
|---|---|---|---|
| 3a | ALR2 | 0.25 ± 0.04 | Sulindac |
| 3f | ALR2 | 0.12 ± 0.03 | Sulindac |
| 3c | ALR1 | 2.38 ± 0.02 | Valproic Acid |
Data sourced from a study on rhodanine-3-acetamide derivatives. nih.gov
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govyoutube.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and idiopathic intracranial hypertension. nih.govwikipedia.org
The mechanism of CA inhibition generally involves the binding of the inhibitor to the zinc atom within the enzyme's active site. youtube.com This prevents the catalytic hydration of carbon dioxide or the dehydration of carbonic acid. youtube.comlecturio.com By inhibiting CA, these drugs can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure, or decrease the production of cerebrospinal fluid. nih.govwikipedia.org While the specific inhibitory mechanism of this compound on CA is not extensively detailed in the provided context, rhodanine derivatives, in general, are known to interact with this class of enzymes. The inhibition is typically non-competitive. lecturio.com
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal transmission. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can be beneficial in treating conditions like Alzheimer's disease. nih.govnih.gov Inhibitors can be reversible or irreversible. nih.gov Reversible inhibitors, which are often used therapeutically, interact with the enzyme's active site, which includes an anionic subsite and an aromatic gorge. nih.gov
15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid. frontiersin.org Products of the 12- and 15-lipoxygenase pathways can act as potent inhibitors of renin secretion. nih.gov The inhibition of 15-LOX can reduce the production of leukotrienes, which are mediators of inflammation. nih.gov The inhibitory mechanism often involves interaction with the enzyme's active site, which contains a non-heme iron. frontiersin.org Some inhibitors act competitively by binding to the active site and interacting with the catalytic iron ion. nih.gov
While direct mechanistic studies on this compound for these specific enzymes are not detailed, the rhodanine scaffold is a known pharmacophore for various enzyme inhibitors. nih.gov
The versatility of the rhodanine scaffold allows for its interaction with a wide array of other enzymatic targets.
Protein Kinases: Rhodanine-based compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a rhodanine-benzylidene derivative was discovered as a pan-Pim kinases inhibitor. nih.gov Further optimization based on docking analysis led to a potent inhibitor of Pim-1, 2, and 3 with IC50 values in the nanomolar range. nih.gov These kinases are often overexpressed in cancers, making them attractive therapeutic targets. nih.gov
Topoisomerase II: Rhodanine derivatives have been investigated as inhibitors of topoisomerase II, a nuclear enzyme essential for DNA replication and organization. nih.gov Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. nih.govnih.gov Some S-glucosylated rhodanines have shown potent cytotoxicity against cancer cell lines by inhibiting topoisomerase II and intercalating with DNA. nih.gov
PPAR-γ: Rhodanine derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in adipogenesis and inflammation. nih.govnih.gov A high-throughput screening identified a rhodanine derivative with a binding affinity to PPAR-γ comparable to the known agonist BRL49653. nih.gov Subsequent synthesis of analogues led to compounds with agonist activities in both cotransfection and pre-adipocyte differentiation assays. nih.gov
α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While not extensively detailed for the specific compound, rhodanine derivatives are generally explored for their potential to inhibit these enzymes.
Molecular Interactions with Biological Macromolecules
The biological activity of this compound and its analogues is fundamentally governed by their molecular interactions with target macromolecules.
Computational and biophysical methods are invaluable tools for understanding the binding modes of small molecules like this compound to their protein targets.
Molecular docking studies have been instrumental in elucidating the binding of rhodanine derivatives to the active sites of enzymes like aldose reductase. nih.govnih.gov These studies reveal specific interactions, such as the formation of hydrogen bonds and charge interactions between the inhibitor and key amino acid residues in the enzyme's binding pocket. nih.gov For example, in the case of aldose reductase, the deprotonated 4-hydroxybenzylidene group of some inhibitors has been shown to interact with the anion-binding sub-pocket. nih.gov
Computational methods like Density Functional Theory (DFT) have been used to determine the stable geometric forms of rhodanine derivatives, which is crucial for understanding their interaction with receptors. nih.gov These calculations have shown that the Z-form of certain 5-arylidene rhodanine derivatives is more stable, which aligns with experimental observations. nih.gov
Biophysical techniques, such as X-ray crystallography, provide high-resolution structural information about the inhibitor-enzyme complex. For instance, the crystal structure of a ROCK1 kinase in complex with a rhodanine-based inhibitor revealed that it binds to the ATP binding site through interactions with the hinge region and the DFG motif. nih.gov Such detailed structural insights are critical for the rational design and optimization of more potent and selective inhibitors.
Investigation of Potential Chemical Reactivity Pathways (e.g., Conjugate Addition in Biological Milieu)
The 5-benzylidenerhodanine (B7764880) scaffold contains an α,β-unsaturated carbonyl system, which makes it a potential Michael acceptor. researchgate.netresearchgate.net This structural feature is a key determinant of its chemical reactivity, particularly within a biological context where it can interact with nucleophilic species. nih.gov
The primary reactivity pathway is the conjugate addition (or Michael addition) of a nucleophile to the exocyclic double bond. mdpi.com In biological systems, the most relevant nucleophiles are often the thiol groups of cysteine residues within proteins or in the antioxidant molecule glutathione. The reaction involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of a covalent bond.
This covalent modification of target proteins can lead to irreversible inhibition of their function. However, studies on some rhodanine derivatives have shown that this Michael addition can be reversible, depending on the specific reactants and conditions. The potential for covalent bond formation is a critical aspect of the mechanism of action for many rhodanine-based inhibitors.
Table 3: Potential Biological Nucleophiles for Conjugate Addition
| Nucleophile | Biological Molecule | Reactive Group |
|---|---|---|
| Thiol | Cysteine (in proteins) | -SH |
| Thiol | Glutathione | -SH |
| Amine | Lysine (in proteins) | -NH₂ |
| Hydroxyl | Serine, Threonine, Tyrosine | -OH |
Photochemical Behavior and Related Mechanistic Aspects in Rhodanine Derivatives
Rhodanine derivatives, including this compound, are recognized as a class of proficient molecular photoswitches. uni.lunih.gov This behavior stems from the photoisomerization of the exocyclic carbon-carbon double bond, which can exist in either the Z or E configuration.
Irradiation with light of a suitable wavelength, typically in the UV or visible spectrum, can induce a reversible transformation between these two isomers. nih.gov The Z isomer is generally the more thermodynamically stable form. The photoisomerization process often involves excitation to a singlet excited state, followed by intersystem crossing to a triplet state, from which the rotation around the double bond occurs before relaxing back to the ground state of the other isomer.
The photophysical properties, such as the absorption maxima (λmax), quantum yields (Φ) of isomerization, and the thermal stability of the metastable E isomer, can be fine-tuned by altering the substituents on the benzylidene ring. nih.gov For instance, benzene-substituted rhodanine derivatives are known to operate efficiently under blue light irradiation. This photoswitchable characteristic makes these compounds valuable tools for applications in photopharmacology, allowing for light-based control of biological activity. nih.gov
Table 4: General Photochemical Properties of Benzene-Substituted Rhodanine Photoswitches
| Property | Description | Typical Characteristics |
|---|---|---|
| Isomerization | Reversible Z/E isomerization around the exocyclic C=C bond. | Induced by UV/Visible light. nih.gov |
| Absorption | Strong absorption in the near-UV and visible regions. | λmax often between 380-400 nm. |
| Quantum Yield (Φ) | Efficiency of the photoisomerization process. | Generally high for both Z→E and E→Z directions. uni.lu |
| Thermal Stability | The lifetime of the less stable E isomer in the dark. | Half-lives can be long (hours), indicating good stability of the metastable state. nih.gov |
| Mechanism | The pathway from the excited state back to the ground state. | Can involve complex pathways including optically 'dark' states and triplet intermediates. |
Computational Chemistry and Molecular Modeling Approaches in 5 P Methoxybenzylidene Rhodanine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how 5-(p-Methoxybenzylidene)rhodanine and its derivatives interact with protein targets at a molecular level.
Prediction of Binding Affinities and Modes
Molecular docking studies have been instrumental in predicting the binding affinities and modes of this compound with various protein targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and potent interaction. unair.ac.id
For instance, in studies involving rhodanine (B49660) derivatives as potential anticancer agents, molecular docking has been used to predict their binding affinity to targets like tyrosine kinases. nih.gov The results from these studies help in identifying derivatives with the most favorable binding energies, guiding the selection of compounds for further experimental testing. The introduction of different functional groups on the benzylidene ring, such as a methoxy (B1213986) group, has been shown to have a pronounced effect on the binding affinity and selectivity of related compounds for their targets. nih.gov
The following table summarizes representative binding affinities of rhodanine derivatives against various targets as reported in different studies.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Rhodanine Derivatives | Tyrosine Kinase (c-Src) | Not explicitly stated in the provided text, but key interactions were identified. nih.gov |
| 5-benzylidene substituted rhodanine derivatives | Various Anticancer Targets | Docking scores were used to correlate with antioxidant and anticancer activity. researchgate.net |
| 5-benzylidene bis-rhodanine derivatives | HPV 16E2 | Good docking scores were reported, suggesting potential anticancer activity. researchgate.netorientjchem.org |
| Rhodanine Derivatives | Prostate Cancer (PC3) related protein (3VHE) | Not explicitly stated, but used for 3D-QSAR study. scirp.org |
| p-anisidine-appended Schiff base lanthanum(III) complexes | B-DNA dodecamer (1BNA) | Docking score of 5136 reported. nih.gov |
| 5-O-Benzoylpinostrobin derivatives | Cyclooxygenase-2 (COX-2) | Binding affinities ranged from -9.7 to -10.16 kcal/mol. nih.gov |
| MgrA Staphylococcus aureus inhibitors | MgrA receptor | A newly designed inhibitor showed a binding score of -27.105 kcal/mol. analchemres.org |
This table is for illustrative purposes and the values are based on different studies and computational methods.
Identification of Key Amino Acid Residues Involved in Interactions
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for the stability of the ligand-protein complex. nih.govnih.gov
For example, docking studies of rhodanine derivatives with the tyrosine kinase c-Src revealed that key interactions were mediated through the oxygen atoms of the phenoxy and rhodanine groups, as well as the sulfur atoms of the rhodanine ring. nih.govbenthamdirect.com In another study, the planar structure of a complex was found to support strong π-π stacking interactions, facilitating its binding within the major grooves of DNA strands. nih.gov The identification of these specific interactions provides a structural basis for the observed biological activity and allows for the targeted modification of the ligand to enhance its binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on the fluctuations and conformational changes of proteins and ligand-protein complexes. nih.gov These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the dynamic nature of the interactions. dntb.gov.uaresearchgate.net
By simulating the movement of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding. wvu.edu Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the protein and the ligand's binding pose, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different regions of the protein. unair.ac.id A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted orientation. nih.gov
MD simulations have been used to validate the stability of rhodanine derivatives in the active sites of their target proteins, supporting their potential as durable inhibitors. dntb.gov.ua The insights gained from these simulations are invaluable for confirming the viability of a ligand as a drug candidate and for understanding the dynamic aspects of its mechanism of action. dntb.gov.uanih.gov
Quantum Chemical Calculations in Rhodanine Derivative Research
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules like this compound. researchgate.netijesit.com These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics.
HOMO-LUMO Energy Analysis for Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netphyschemres.org For this compound and its derivatives, a smaller energy gap can indicate higher chemical reactivity and potentially greater biological activity. nih.gov DFT calculations have shown a good correlation between the calculated HOMO-LUMO energies and experimental electrochemical potentials for rhodanine derivatives, underscoring the predictive power of these computational methods. mdpi.com
The following table presents representative HOMO-LUMO energy data for rhodanine derivatives from a DFT study.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Rhodanine (R1) | - | - | 4.530 (in polar solvent) |
| Rhodanine Derivative (R2) | - | - | 3.520 (in polar solvent) |
| Rhodanine Derivative (R3) | - | - | 2.830 (in polar solvent) |
Data adapted from a study on rhodanine derivatives using the B3LYP/6-311++G* density functional model in a polar solvent. mdpi.com A smaller ΔE value indicates increased reactivity.*
Evaluation of Reactivity Indices and Electrophilicity/Nucleophilicity
Quantum chemical calculations can also be used to determine various reactivity indices that quantify the electrophilic or nucleophilic nature of a molecule. rsc.orgresearchgate.net The electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment, providing a scale for the propensity of a molecule to act as an electrophile. researchgate.net Conversely, the nucleophilicity index (N) quantifies a molecule's ability to donate electrons. csic.es
These indices are valuable for predicting how this compound and its analogs will interact with biological macromolecules. For instance, understanding the electrophilic and nucleophilic sites within the molecule can help in predicting its metabolic fate and potential for covalent interactions with target proteins. substack.com The analysis of these reactivity descriptors, often in combination with local reactivity indices like Fukui functions, provides a detailed picture of the molecule's chemical behavior. researchgate.net
Geometrical Optimization and Electronic Structure Determination
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. Studies have utilized the B3LYP functional with basis sets like 6-311++G** to achieve optimized structures. ekb.eg These calculations often reveal a planar rhodanine ring with the p-methoxyphenyl group oriented out of this plane. ekb.eg The optimized geometry is crucial as it forms the basis for all other computational predictions.
The electronic structure of rhodanine derivatives is also extensively studied using DFT. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg For instance, a smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the charge distribution across the molecule, identifying regions susceptible to electrophilic and nucleophilic attack. In rhodanine derivatives, negative potential is often observed around the oxygen atom of the carbonyl group and the sulfur atoms, indicating these as likely sites for interaction with electrophiles. ekb.eg
Table 1: Calculated Electronic Properties of Rhodanine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Rhodanine Derivative 1 | -6.44 | -2.10 | 4.34 |
| Rhodanine Derivative 2 | -6.21 | -2.25 | 3.96 |
| Rhodanine Derivative 3 | -6.58 | -2.42 | 4.16 |
| Rhodanine Derivative 4 | -6.18 | -2.23 | 3.95 |
This table is interactive. Click on the headers to sort the data.
Note: The data presented is illustrative of typical values found in computational studies of rhodanine derivatives and may not correspond to specific, cited experimental values.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For rhodanine derivatives, QSAR studies have been employed to predict their potential as anticancer agents. nih.govscirp.org
In a typical QSAR study, a dataset of rhodanine derivatives with known biological activities (e.g., IC50 values against a cancer cell line) is used. scirp.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity.
For example, a QSAR study on the cytotoxic activity of rhodanine derivatives against a human T-cell lymphoma cell line found that descriptors related to the polarizability of atoms in the outer regions of the molecules were important for activity. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized rhodanine derivatives, thereby prioritizing which compounds to synthesize and test in the lab. A good QSAR model is characterized by high values of R² (a measure of how well the model fits the data) and Q² (a measure of the model's predictive ability). nih.gov
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov This approach is particularly valuable in the early stages of drug discovery.
For rhodanine derivatives, virtual screening has been used to identify potential inhibitors of various enzymes. nih.govmsu-journal.com The process typically involves docking the molecules from a virtual library into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand when bound to the protein and estimate the binding affinity.
Virtual ligand design takes this a step further by using computational methods to design new molecules that are predicted to have high affinity and selectivity for a specific target. This can involve modifying existing rhodanine scaffolds or building new molecules from scratch. The designed compounds can then be synthesized and tested experimentally.
Prediction of Spectroscopic Parameters from Computational Models
Computational models, particularly those based on DFT and its time-dependent extension (TD-DFT), are capable of predicting various spectroscopic properties of molecules, including their vibrational (infrared and Raman) and electronic (UV-Vis) spectra. ekb.egresearchgate.net
For this compound and its analogs, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net Similarly, TD-DFT calculations can predict the electronic absorption spectra, helping to interpret the observed UV-Vis absorption bands. ekb.eg These calculations can also provide insights into the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions.
The accuracy of these predictions has been shown to be quite good, with calculated values often in close agreement with experimental data. ekb.eg This predictive power allows researchers to understand the relationship between the molecular structure and its spectroscopic properties, which can be valuable for structural characterization and for designing molecules with specific optical properties.
Advanced Applications of 5 P Methoxybenzylidene Rhodanine in Chemical Biology and Materials Science
Development of Enzyme Inhibitors and Probes for Biological Systems
Rhodanine-based compounds are recognized as "privileged scaffolds" in drug discovery, frequently appearing in screens for various biological targets. semanticscholar.org They are particularly prominent as inhibitors of a wide array of enzymes, including kinases, proteases, and methyltransferases, making them valuable tools for studying cellular processes and as starting points for therapeutic development. semanticscholar.orgontosight.ai
Derivatives of the 5-benzylidene rhodanine (B49660) core have been identified as potent modulators of critical metabolic and signaling pathways, particularly those implicated in cancer. One of the key areas of investigation is their role as anticancer agents that can influence pathways related to cell growth and survival. semanticscholar.org For instance, certain rhodanine derivatives exhibit inhibitory activity against cancer cell lines by mechanisms that may involve the generation of reactive oxygen species (ROS), which are key signaling molecules in metabolic activities. semanticscholar.org
A significant example of pathway modulation involves the inhibition of histone methyltransferases, enzymes that play a crucial role in epigenetic regulation. The protein PRDM9, which trimethylates histone H3 on lysines 4 and 36, is essential for proper meiotic gene transcription. nih.gov Aberrant PRDM9 activity has been linked to oncogenesis. A rhodanine-based compound, MRK-740, was discovered as a potent and selective chemical probe for PRDM9. nih.gov This inhibitor effectively blocks the enzymatic activity of PRDM9, thereby modulating the histone methylation patterns that control gene expression. nih.gov The ability to selectively inhibit such an enzyme allows researchers to dissect its role in both normal physiology and disease states.
Table 1: Inhibitory Activity of a Representative Rhodanine-Based PRDM9 Inhibitor
| Compound | Target | Inhibition Potency (IC₅₀) | Mechanism of Action | Cellular Activity |
|---|---|---|---|---|
| MRK-740 | PRDM9 | 80 ± 16 nM | SAM-dependent, substrate-competitive | Inhibits H3K4 methylation at endogenous PRDM9 target loci |
Data sourced from a study on a PRDM9 chemical probe. nih.gov
The utility of 5-(p-Methoxybenzylidene)rhodanine derivatives extends to their use as chemical probes for studying the intricacies of protein-ligand interactions. These molecules can be designed to bind with high specificity to a target protein, enabling detailed investigation of its structure and function. nih.gov The discovery of MRK-740 as a PRDM9 inhibitor provides a clear example of this application. nih.gov
Structural and mechanistic studies revealed that MRK-740 binds directly within the substrate-binding pocket of PRDM9. nih.gov Uniquely, its binding involves extensive interactions with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent, substrate-competitive mode of inhibition. nih.gov This detailed understanding of the binding mode, often elucidated through techniques like X-ray crystallography and molecular dynamics simulations, is crucial for structure-based drug design and for understanding the enzyme's catalytic mechanism. scirp.orgnih.gov Computational methods, such as in silico molecular docking, are frequently employed to predict and analyze the binding poses of rhodanine derivatives within the active sites of target proteins, further clarifying the key interactions that drive affinity and selectivity. scirp.org The development of such probes highlights how these compounds can be exploited to study and target even challenging classes of enzymes like SAM-dependent methyltransferases. nih.gov
Applications in Biosensing and Analytical Chemistry
The distinct chemical properties of benzylidene rhodanine derivatives have been harnessed for applications in analytical chemistry, particularly in the detection and quantification of metal ions. Their ability to form colored complexes with specific ions makes them excellent reagents for colorimetric assays and as indicators for titrations.
A closely related analogue, 5-(p-Dimethylaminobenzylidene)rhodanine, is a well-established silver-specific dye. idealmedical.co.zasigmaaldrich.com This compound is employed in colorimetric assays to quantify silver, for example, in the analysis of autoradiographic deposition on X-ray film. idealmedical.co.zasigmaaldrich.com The reaction between the rhodanine derivative and silver ions (Ag⁺) produces a distinct color change, which can be measured spectrophotometrically. nih.gov
Research has focused on optimizing these methods to enhance their sensitivity and reliability. Improvements include the use of protective colloids like poly(vinyl alcohol) to increase the molar absorptivity of the resulting silver complex and to prolong the stability of the color. nih.gov The addition of masking agents can also improve the selectivity of the assay by preventing interference from other metal ions. nih.gov These assays are governed by the Beer-Lambert law, allowing for the quantification of silver concentration based on absorbance measurements. nih.gov Another related compound, 5-(p-aminobenzylidene)-rhodanine, has also been shown to produce color reactions with several metal ions, including Ag(I), Au(III), and Pd(II). nih.gov
Table 2: Analytical Characteristics of a Rhodanine-Based Silver Assay
| Analyte | Reagent | λmax | Molar Absorptivity (ε) | Linear Range |
|---|---|---|---|---|
| Ag⁺ | 5-[p-(dimethylamino)benzylidene]rhodanine | ~451 nm | 3.5 x 10⁴ L·mol⁻¹·cm⁻¹ | 10-40 µg of Ag |
Data compiled from studies on spectrophotometric determination of silver. sigmaaldrich.comnih.gov
Beyond static colorimetric tests, rhodanine derivatives serve as practical visual indicators in titration methods. The compound 5-(p-Dimethylaminobenzylidene)rhodanine is used as an indicator for the argentometric titration of cyanide solutions with silver nitrate (B79036). idealmedical.co.zasigmaaldrich.comkeikaventures.com This method is suitable for measuring cyanide concentrations that are typically above 1 mg/L. keikaventures.com
In this titration, silver nitrate is added to the cyanide solution, forming a stable silver cyanide complex. people.csiro.au Once all the cyanide has been complexed, the first excess of silver ions (Ag⁺) reacts with the rhodanine indicator. synectics.net This reaction causes a sharp and distinct color change from canary yellow to a salmon pink or brownish-pink color, signaling the endpoint of the titration. people.csiro.ausynectics.net The indicator solution is typically prepared by dissolving the rhodanine compound in acetone. synectics.net
Photophysical and Optical Properties for Materials Science Exploration
The applications of this compound and its analogues in sensing and analytics are rooted in their fundamental photophysical and optical properties. The core structure, featuring a benzylidene group conjugated with the rhodanine ring, creates an extended π-electron system. This conjugation is responsible for the molecule's ability to absorb light in the visible region of the electromagnetic spectrum, making it a chromophore.
The position and intensity of the absorption maximum (λmax) are sensitive to the electronic nature of the substituents on the benzylidene ring and the surrounding chemical environment, such as solvent polarity and pH. nih.gov For example, the analogue 5-(p-Dimethylaminobenzylidene)rhodanine exhibits a λmax around 451 nm. sigmaaldrich.com The interaction with metal ions like silver perturbs this conjugated system, leading to a shift in the absorption spectrum and a visible color change, which is the principle behind its use as a colorimetric sensor. nih.gov The high molar absorptivity of these complexes indicates a strong, efficient electronic transition, which translates to high sensitivity in analytical applications. nih.gov These well-defined optical properties make the 5-benzylidene rhodanine scaffold a valuable platform for the rational design of new functional materials, including chemosensors and optical probes for a variety of analytical and diagnostic purposes.
Luminescence and Emission Characteristics of Rhodanine Analogues
The photophysical properties of rhodanine derivatives, including this compound, are of significant interest due to their potential in various optical applications. These properties are intrinsically linked to the molecular structure, particularly the presence of an electron-donating group (the p-methoxybenzyl moiety) and an electron-accepting group (the rhodanine core), which form a donor-π-acceptor (D-π-A) framework. This architecture is a cornerstone for designing molecules with tailored luminescence and emission characteristics.
The luminescence of rhodanine analogues is highly sensitive to their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation. The methoxy (B1213986) group on the benzylidene ring enhances the electron-donating strength, which in turn influences the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. This ICT character of the excited state is a key determinant of the emission properties.
Recent research has also explored the phenomenon of aggregation-induced emission (AIE) in rhodanine derivatives. rsc.orgrsc.org In dilute solutions, many rhodanine-based dyes exhibit weak fluorescence due to the free rotation of molecular components, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state or in a viscous medium, the restriction of these intramolecular rotations can block the non-radiative channels, leading to a significant enhancement of the fluorescence intensity. This AIE effect is a valuable attribute for applications in solid-state lighting and bio-imaging.
The emission spectra of rhodanine analogues can be fine-tuned by chemical modifications. For instance, altering the substituent on the benzylidene ring or modifying the rhodanine core can shift the emission wavelength across the visible spectrum. The introduction of stronger electron-donating or accepting groups can further modulate the ICT and, consequently, the emission color and quantum yield.
A summary of the typical photophysical properties of a rhodanine analogue is presented in the interactive table below.
Table 1: Photophysical Properties of a Representative Rhodanine Analogue
| Property | Value |
|---|---|
| Absorption Maximum (λ_abs) | 400-450 nm |
| Emission Maximum (λ_em) | 500-600 nm |
| Stokes Shift | 100-150 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.01-0.5 |
| Excited-State Lifetime (τ) | 1-5 ns |
Exploration in Organic Electronics and Photonics Research
The unique electronic and optical properties of this compound and its analogues have positioned them as promising candidates for various applications in organic electronics and photonics. Their D-π-A structure, which facilitates efficient intramolecular charge transfer, is a key feature exploited in these fields.
One of the most explored applications is in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule adsorbed onto a wide-bandgap semiconductor (like TiO2) absorbs light, leading to the injection of an electron from the dye's excited state into the semiconductor's conduction band. The p-methoxybenzylidene group in this compound acts as an effective electron donor, while the rhodanine moiety serves as an electron acceptor and anchoring group to the semiconductor surface. The efficiency of DSSCs is influenced by factors such as the dye's absorption spectrum, its energy levels relative to the semiconductor, and its stability.
Beyond solar cells, rhodanine derivatives are being investigated for their potential in organic field-effect transistors (OFETs). tcichemicals.comnih.govrsc.orgfrontiersin.orgfrontiersin.org In OFETs, the charge carrier mobility of the organic semiconductor is a critical parameter. The planar structure and intermolecular interactions of rhodanine-based molecules can facilitate charge transport. The methoxy group can influence the molecular packing in the solid state, which in turn affects the charge mobility.
The nonlinear optical (NLO) properties of rhodanine derivatives are also an area of active research. ens-lyon.frnih.govdergipark.org.trresearchgate.net Molecules with large second-order NLO responses are valuable for applications in optical communications and data storage. The D-π-A nature of compounds like this compound can lead to significant hyperpolarizability, a measure of the NLO response. The strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge, are crucial for optimizing these properties.
The table below summarizes the key parameters of rhodanine derivatives in different organic electronic applications.
Table 2: Performance Metrics of Rhodanine Derivatives in Organic Electronics
| Application | Key Parameter | Typical Range of Values |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Power Conversion Efficiency (PCE) | 2-8% |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility (µ) | 10⁻⁴ - 10⁻² cm²/Vs |
| Nonlinear Optics (NLO) | Second-Order Hyperpolarizability (β) | 10⁻³⁰ - 10⁻²⁸ esu |
Role as Versatile Building Blocks in Complex Chemical Synthesis
The rhodanine scaffold, and specifically this compound, serves as a highly versatile building block in the synthesis of more complex molecules. researchgate.netnih.govmdpi.com Its reactivity at multiple positions allows for a wide range of chemical transformations, making it a valuable synthon in medicinal chemistry and materials science.
The synthesis of this compound itself is typically achieved through a Knoevenagel condensation between rhodanine and p-methoxybenzaldehyde. This reaction is a classic example of the utility of the active methylene (B1212753) group at the 5-position of the rhodanine ring.
Once formed, the 5-benzylidene-rhodanine core can be further functionalized. The nitrogen atom at the 3-position can be alkylated or acylated to introduce various side chains. nih.gov This is a common strategy to modulate the solubility and biological activity of the resulting compounds.
Furthermore, the exocyclic double bond of the benzylidene group can undergo various reactions. For instance, it can be involved in cycloaddition reactions or be reduced to a single bond, providing access to a different class of rhodanine derivatives. The thione group at the 2-position can also be converted to an oxo group or other functionalities, further expanding the chemical space accessible from this scaffold.
The use of rhodanine derivatives in multicomponent reactions (MCRs) highlights their versatility. researchgate.netnih.govmdpi.com MCRs are one-pot reactions where three or more reactants combine to form a complex product, offering a highly efficient and atom-economical approach to library synthesis. Rhodanine and its derivatives can participate in MCRs to generate diverse molecular architectures. For example, a three-component reaction involving an aldehyde, rhodanine, and a secondary amine can lead to the formation of 2-amino-5-arylidenethiazol-4-ones.
The table below lists some of the key chemical reactions involving the this compound scaffold.
Table 3: Key Reactions of the this compound Scaffold
| Reaction Type | Position(s) Involved | Resulting Structure |
|---|---|---|
| N-Alkylation/Acylation | 3-position (Nitrogen) | Introduction of various substituents |
| Michael Addition | Exocyclic double bond | Saturation of the double bond and addition of a nucleophile |
| Thione-to-Oxo Conversion | 2-position (Sulfur) | Formation of a 2,4-thiazolidinedione (B21345) derivative |
| Multicomponent Reactions | 5-position, 3-position | Rapid generation of complex and diverse molecular scaffolds |
Future Directions and Emerging Research Avenues for 5 P Methoxybenzylidene Rhodanine
Exploration of Novel and Sustainable Synthetic Methodologies
The classical Knoevenagel condensation, a staple for the synthesis of 5-arylidinene rhodanines, is progressively being supplemented and replaced by more advanced and sustainable methods. Future research will likely focus on the development of synthetic protocols that are not only efficient but also align with the principles of green chemistry.
One promising direction is the expansion of one-pot, multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For instance, a one-pot, four-component, solvent-free reaction has been reported for producing rhodanine-furan hybrids in high yields within minutes, demonstrating the potential of MCRs in this field. nih.gov
Another key area is the use of heterogeneous and reusable catalysts . An efficient synthesis of rhodanine-based amides has been achieved through a Passerini reaction utilizing tetramethylguanidine-functionalized silica (B1680970) nanoparticles (TMG-SiO2 NPs) as a recyclable catalyst. researchgate.net This approach not only facilitates easy separation of the catalyst from the reaction mixture but also allows for its repeated use, thereby reducing cost and environmental impact. researchgate.net
Furthermore, the application of alternative energy sources such as microwave irradiation is gaining traction. Microwave-assisted organic synthesis offers benefits like shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. nih.gov The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), which is non-volatile and economical, is also being explored to replace traditional, more hazardous organic solvents. nih.gov
| Synthetic Methodology | Key Features | Advantages |
| One-Pot, Multi-Component Reactions (MCRs) | Three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. nih.gov |
| Heterogeneous Reusable Catalysts | e.g., TMG-SiO2 NPs. | Easy separation, catalyst can be reused, reduced cost. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Shorter reaction times, milder conditions, higher yields. nih.gov |
| Green Solvents | e.g., Polyethylene Glycol (PEG). | Non-volatile, economical, less hazardous. nih.gov |
Development of Advanced Derivatization Strategies for Enhanced Selectivity
To move beyond the broad-spectrum activity of early rhodanine (B49660) compounds, future research is focusing on sophisticated derivatization strategies to achieve enhanced selectivity for specific biological targets. This involves the rational design of new molecules where the core rhodanine scaffold is appended with functionalities that promote precise interactions.
A significant approach is the hybridization of pharmacophores . By combining the rhodanine core with other known bioactive moieties, researchers can create derivatives with novel or enhanced activities. For example, derivatives have been designed by linking the rhodanine scaffold with fused heterocyclic rings like indole (B1671886) and benzothiazole (B30560) to create dual inhibitors of both tau and α-synuclein protein aggregation, which are implicated in neurodegenerative diseases. mdpi.com Similarly, combining the rhodanine core with α,β-unsaturated ketones and acrylamide (B121943) derivatives has been explored as a strategy to develop novel agents that interact with microtubules, a key target in cancer therapy. mdpi.com
Another strategy involves functionalization at specific positions of the rhodanine ring to optimize target binding. The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives is a prime example, where modifications at the N-3 position of the rhodanine ring were made to create potent microtubule-stabilizing anticancer agents. mdpi.comrsc.org Glycosylation of the rhodanine scaffold represents another advanced derivatization, leading to N- and S-glycoside derivatives that have been investigated as potential DNA intercalating agents and Topoisomerase II inhibitors. chem-soc.sirsc.org
The goal of these strategies is to fine-tune the electronic and steric properties of the molecule to maximize its affinity and selectivity for a single, desired biological target, thereby increasing efficacy and reducing off-target effects.
| Derivatization Strategy | Example | Desired Outcome |
| Pharmacophore Hybridization | Combining rhodanine with indole or benzothiazole rings. mdpi.com | Dual-target inhibitors (e.g., for tau and α-synuclein). mdpi.com |
| N-3 Position Functionalization | Attaching N-phenylacetamide groups. mdpi.com | Enhanced selectivity for microtubule binding. mdpi.com |
| Glycosylation | Creating N- and S-glycoside derivatives. chem-soc.si | Targeting DNA and Topoisomerase II. chem-soc.sirsc.org |
Integration of Multi-Omics Data in Mechanistic Elucidation Studies
Understanding the precise mechanism of action of 5-(p-Methoxybenzylidene)rhodanine and its derivatives is crucial for their clinical and biotechnological development. The future of mechanistic studies lies in the integration of multiple "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach provides a holistic view of the cellular response to a compound, moving beyond the limitation of studying a single target or pathway.
While specific multi-omics studies on this compound are yet to be published, the framework for such research is well-established in pharmacology and toxicology. rsc.orgacs.org For instance, integrated multi-omics analysis has been successfully used to elucidate the molecular mechanisms of developmental neurotoxicity for other chemical compounds by correlating changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) with observed physiological effects. acs.org
Future research could apply this strategy to:
Identify novel targets: By observing comprehensive cellular changes upon treatment with a rhodanine derivative, researchers may uncover previously unknown interacting proteins or affected pathways.
Elucidate toxicity mechanisms: Multi-omics can reveal off-target effects and pinpoint the pathways involved in any observed cytotoxicity, guiding the design of safer derivatives.
Develop mechanistic models: The vast amount of data generated can be used to construct computational models, such as ordinary differential equation (ODE) models, that simulate the compound's dynamic interactions within a biological system. nih.gov These models can help predict cellular responses and identify key control points in the mechanism of action. rsc.orgnih.gov
This data-driven approach will be instrumental in moving from a correlational to a causal understanding of how these compounds exert their biological effects.
Applications in Advanced Functional Material Design and Engineering
Beyond their well-documented biological activities, the unique chemical structure of rhodanine derivatives, including this compound, makes them attractive candidates for the design of advanced functional materials. Their rigid, planar structure and rich electronic properties can be harnessed for applications in materials science and engineering.
A significant emerging application is in the field of organic electronics . Rhodanine-based molecules have been synthesized and investigated as non-fullerene acceptors in solution-processed organic photovoltaic (OPV) cells. rsc.orggoogle.com These small molecule acceptors, when blended with a polymer donor, have shown promising power conversion efficiencies, demonstrating their potential as a viable alternative to traditional fullerene-based acceptors which have drawbacks like weak absorption in the visible spectrum. rsc.orggoogle.com
Rhodanine derivatives are also being developed as chemosensors and dyes . Their ability to chelate with metal ions through their heteroatoms (S, N, O) makes them excellent scaffolds for colorimetric and fluorescent sensors. mdpi.comchem-soc.si For example, rhodanine-based azo dyes have been synthesized that exhibit high selectivity and sensitivity for specific metal ions like Fe³⁺ and Cu²⁺, changing color or fluorescence upon binding. mdpi.comchem-soc.si These sensors have potential applications in environmental monitoring and biological imaging. researchgate.netmdpi.com Fluorescent properties of some rhodanine derivatives are also being exploited in biological research, for instance, as probes to monitor the aggregation of proteins like tau and α-synuclein.
| Application Area | Specific Use | Key Property |
| Organic Electronics | Non-fullerene acceptors in Organic Photovoltaic (OPV) cells. google.com | Favorable electronic properties (LUMO energy levels). |
| Chemosensors | Colorimetric and fluorescent detection of metal ions (e.g., Fe³⁺, Cu²⁺). mdpi.comchem-soc.si | Ability to chelate with metal ions, leading to spectroscopic changes. mdpi.comchem-soc.si |
| Bio-imaging | Fluorescent probes for protein aggregates. | Intrinsic fluorescence that is modulated by binding events. |
Computational-Guided Discovery and Optimization of Novel Rhodanine Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, and their role in the future of rhodanine research will only expand. These in silico methods allow for the rapid screening of virtual libraries of compounds and provide deep insights into molecular interactions, guiding the synthesis of more potent and selective molecules.
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It has been successfully used to understand how rhodanine derivatives interact with their biological targets, such as the binding of an anticancer derivative to its site on tubulin. mdpi.comrsc.org This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity.
Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. chem-soc.sirsc.org For instance, DFT calculations have been used to compare the stability of different isomers (Z vs. E) of rhodanine derivatives and to analyze their molecular orbitals, providing insights that correlate with their observed biological activity. chem-soc.sirsc.org
Looking forward, the integration of machine learning and artificial intelligence (AI) with these computational methods will accelerate the discovery process. AI algorithms can be trained on existing data to predict the properties and activities of novel rhodanine derivatives, identify promising candidates for synthesis, and even suggest optimal, sustainable reaction conditions. This computational-guided approach significantly reduces the time and cost associated with traditional trial-and-error experimentation, paving the way for the efficient optimization of new rhodanine-based compounds for a variety of applications.
Sustainable and Eco-Friendly Approaches in Rhodanine Chemistry Research
The principles of green chemistry are becoming increasingly integral to chemical research and development, driven by the need to minimize environmental impact. Future research on rhodanine and its derivatives will undoubtedly place a stronger emphasis on sustainable and eco-friendly practices throughout the entire lifecycle of the chemical process, from synthesis to application.
This involves a holistic approach that builds upon the novel synthetic methodologies discussed earlier. Key strategies include:
Minimizing Waste: The adoption of one-pot and multi-component reactions significantly reduces the number of synthetic steps and purification stages, thereby minimizing the generation of chemical waste. nih.gov
Reducing Energy Consumption: The use of microwave-assisted synthesis and catalysts that allow for reactions at lower temperatures contributes to a smaller energy footprint. nih.gov
Employing Benign Solvents and Reagents: A major focus will be on replacing hazardous organic solvents with greener alternatives like water or polyethylene glycol (PEG), and using renewable starting materials where possible. nih.gov
Designing for Degradation: An emerging concept in green chemistry is the design of molecules that are not only effective but can also degrade into non-toxic products after their intended use, preventing long-term environmental accumulation.
Use of Reusable Catalysts: As mentioned previously, the development and use of solid-supported, reusable catalysts is a cornerstone of green chemistry, as it avoids the need for stoichiometric reagents and simplifies product purification. researchgate.net
By embedding these sustainable practices into the core of rhodanine chemistry research, scientists can ensure that the development of new, highly effective compounds does not come at an environmental cost, aligning chemical innovation with global sustainability goals.
Q & A
Q. What are the standard synthetic protocols for 5-(p-Methoxybenzylidene)rhodanine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves condensation of rhodanine with a substituted benzaldehyde. A common method uses ammonium acetate in acetic acid under reflux at 80–85°C (). Microwave-assisted synthesis with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) in water can enhance reaction efficiency, reducing time and improving yields ( ). Key factors include:
Q. What methodologies are recommended for assessing the antimicrobial activity of this compound derivatives?
Answer: The microdilution method (CLSI guidelines) is standard for determining Minimum Inhibitory Concentration (MIC) values. Key steps include:
Strain selection : Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria, and fungi (e.g., Candida spp.).
Compound serial dilution : Test concentrations ranging from 2–128 µg/mL.
Incubation : 24–48 hours at 37°C.
Endpoint determination : Optical density or visual turbidity assessment ().
For example, 5-(4-isopropylbenzylidene) derivatives showed MICs of 16 µg/mL against Candida glabrata .
Q. How can researchers characterize the purity and structure of synthesized this compound?
Answer:
- Chromatography : HPLC with ZORBAX Stable Bound columns (methanol/acetic acid mobile phase) for rapid separation ().
- Spectroscopy :
- FT-IR : Confirm C=S (∼1200 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches.
- NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm).
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituents at the 5-position of the rhodanine core influence biological activity?
Answer: Substituent hydrophobicity and electronics critically modulate activity:
- Antimicrobials : 4-Isopropylbenzylidene groups enhance antifungal activity (MIC = 16 µg/mL) by increasing membrane penetration ().
- Antivirals : 2,4-Dichlorophenyl groups improve hepatitis C NS5B inhibition (IC₅₀ = 10.6 µM) via hydrophobic interactions ().
- P-gp modulation : Carboxyl groups at the 5-position abolish activity, while 4-phenylbenzylidene retains partial efficacy ().
Design tip : Use QSAR models to predict substituent effects on target binding .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for rhodanine derivatives?
Answer:
- Molecular docking : Identify binding poses of this compound in PPARγ or DNA gyrase B pockets ().
- CoMFA/CoMSIA : Analyze steric/electronic fields to optimize substituents. For example, carboxyethyl groups enhance PPARγ agonism by stabilizing electrostatic interactions ().
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate static docking results .
Q. What advanced strategies mitigate non-specific toxicity of this compound in therapeutic applications?
Answer:
- Prodrug design : Mask reactive thioxothiazolidinone moieties with ester linkages, hydrolyzed in vivo ().
- Targeted delivery : Conjugate with folate or antibody fragments to enhance selectivity for cancer cells.
- Toxicity screening : Use in vitro models (e.g., HeLa cells) to assess IC₅₀ values and compare therapeutic indices .
Q. How does this compound function as a corrosion inhibitor, and what experimental models validate its efficacy?
Answer:
- Mechanism : Adsorbs onto mild steel via S and O atoms, forming a protective film. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency in 1M HCl ().
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites influencing adsorption.
- Synergistic effects : Combine with surfactants (e.g., Gemini-type) to enhance surface coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
